
Cesium stearate
Overview
Description
Cesium stearate (CsC₁₈H₃₅O₂) is a metal-organic compound formed by the reaction of cesium hydroxide or cesium carbonate with stearic acid. It is characterized by its high solubility in nonpolar solvents and thermal stability, making it valuable in advanced material synthesis. Notably, this compound is employed as a precursor in the fabrication of cesium lead halide perovskite nanocrystals (PNCs). Unlike cesium oleate (derived from oleic acid), this compound enhances processability and reduces particle size due to the higher solubility of stearate-based precursors in organic solvents . Its long alkyl chain (C₁₈) contributes to improved colloidal stability in nanomaterial synthesis, a critical factor for optoelectronic applications.
Preparation Methods
Direct Reaction of Cesium Hydroxide or Oxide with Stearic Acid
Reaction Mechanism
The direct reaction involves the neutralization of stearic acid (C<sub>17</sub>H<sub>35</sub>COOH) with cesium hydroxide (CsOH) or cesium oxide (Cs<sub>2</sub>O) in an aqueous medium. The general reaction proceeds as follows:
2\text{O} + 2\,\text{C}{17}\text{H}{35}\text{COOH} \rightarrow 2\,\text{C}{17}\text{H}{35}\text{COOCs} + \text{H}2\text{O}
Alternatively, using cesium hydroxide:
{17}\text{H}{35}\text{COOH} \rightarrow \text{C}{17}\text{H}{35}\text{COOCs} + \text{H}_2\text{O}
This method mirrors protocols used for calcium, zinc, and cadmium stearates, where metal oxides or hydroxides react with stearic acid under controlled conditions .
Procedure and Optimization
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Reactant Preparation : Finely powdered cesium oxide or hydroxide (200 mesh) is mixed with stearic acid in a weight ratio of 1:8–10 (metal oxide/hydroxide to water).
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Reaction Conditions : The mixture is heated to 103–130°C in a sealed reactor under constant stirring for 60–230 minutes .
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Post-Reaction Processing : The resultant slurry is filtered to isolate the cesium stearate, which is then washed, dried, and pulverized into a fine powder.
Key Parameters :
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Temperature : Higher temperatures (120–130°C) reduce reaction time but risk thermal degradation of stearic acid.
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Particle Size : Finer cesium oxide/hydroxide particles enhance reaction kinetics by increasing surface area.
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Water Content : Excess water dilutes the reaction, while insufficient water impedes mixing.
Yield and Product Characteristics
The patent methodology for analogous metal stearates reports yields exceeding 98%, with minimal inorganic salt impurities . this compound produced via this route typically exhibits low moisture content (≤0.5%) and a granular morphology, facilitating downstream industrial applications.
Metathesis Reaction Using Cesium Carbonate and Stearic Acid
Reaction Mechanism
Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) reacts with stearic acid in a solvent-mediated metathesis reaction, producing this compound, water, and carbon dioxide:
2\text{CO}3 + 2\,\text{C}{17}\text{H}{35}\text{COOH} \rightarrow 2\,\text{C}{17}\text{H}{35}\text{COOCs} + \text{H}2\text{O} + \text{CO}2\uparrow
This method parallels the synthesis of cesium oleate, where Cs<sub>2</sub>CO<sub>3</sub> reacts with oleic acid under inert conditions .
Synthetic Procedure
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Solvent Selection : High-boiling solvents like octadecene (ODE) or ethanol are used to dissolve stearic acid and Cs<sub>2</sub>CO<sub>3</sub>.
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Reaction Setup : The mixture is degassed under vacuum at 120°C to eliminate moisture and oxygen, followed by nitrogen purging .
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Reaction Execution : After complete dissolution, the temperature is maintained at 120°C for 1–2 hours to ensure quantitative conversion.
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Workup : The product is precipitated, filtered, and dried under vacuum to yield pure this compound.
Influence of Reaction Conditions
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Atmosphere : Inert conditions (N<sub>2</sub> or Ar) prevent oxidation of stearic acid and Cs<sub>2</sub>CO<sub>3</sub>.
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Stoichiometry : A 1:2 molar ratio of Cs<sub>2</sub>CO<sub>3</sub> to stearic acid ensures complete neutralization.
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Solvent Purity : Anhydrous solvents mitigate side reactions and hydrolysis of cesium intermediates.
Comparative Analysis of Preparation Methods
The direct method excels in scalability and minimal waste, making it preferable for industrial production. Conversely, the metathesis route offers faster reaction times but demands stringent inert conditions.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. The direct reaction’s aqueous medium simplifies waste management, as water can be recycled . In contrast, metathesis requires solvent recovery systems to offset the cost of organic solvents. Industrial reactors must also address the hygroscopic nature of cesium compounds through sealed mixing chambers and desiccant-based storage.
Chemical Reactions Analysis
Types of Reactions: Cesium stearate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of cesium oxide and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.
Substitution: this compound can participate in substitution reactions, where the stearate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen gas and other reducing agents can be used for reduction reactions.
Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions.
Major Products:
Oxidation Products: Cesium oxide and other oxidized derivatives.
Reduction Products: Reduced forms of this compound.
Substitution Products: Compounds with different functional groups replacing the stearate group.
Scientific Research Applications
Applications in Electronics
2.1 Organic Light-Emitting Diodes (OLEDs)
Cesium stearate has been investigated for its role as an electron injection layer in organic light-emitting diodes. Research indicates that solution-processed this compound films enhance electron injection efficiency, which is crucial for improving device performance. A study demonstrated that incorporating this compound significantly increased the current density and luminance of OLEDs, leading to better overall efficiency .
Table 1: Performance Metrics of OLEDs with this compound
Parameter | Without this compound | With this compound |
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Current Density (mA/cm²) | 5.0 | 8.5 |
Luminance (cd/m²) | 150 | 300 |
Efficiency (lm/W) | 10 | 15 |
Photocatalytic Applications
3.1 Photocatalysis for Environmental Remediation
This compound has been utilized in photocatalytic applications, particularly in the degradation of pollutants. A study highlighted its incorporation into a heterostructure with zinc oxide for photocatalytic activity under UV light. The results showed enhanced degradation rates for organic dyes, indicating its potential for environmental cleanup .
Table 2: Photocatalytic Performance of CsSt/ZnO Heterostructure
Pollutant | Initial Concentration (mg/L) | Degradation Rate (%) |
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Methylene Blue | 20 | 85 |
Rhodamine B | 15 | 90 |
Phenol | 10 | 80 |
Material Science Applications
4.1 Interface Modification in Solar Cells
In the field of renewable energy, this compound has been used to modify interfaces in organic solar cells. Its application as an interlayer between the active material and the electron-collecting layer has shown significant improvements in charge extraction efficiency and overall device performance . The modification leads to better alignment of energy levels, facilitating more efficient charge transport.
Table 3: Device Parameters of Modified Solar Cells
Parameter | Without Modification | With this compound Modification |
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Power Conversion Efficiency (%) | 8.0 | 10.5 |
Fill Factor (%) | 70 | 75 |
Short-Circuit Current Density (mA/cm²) | 18 | 22 |
Mechanism of Action
The mechanism by which cesium stearate exerts its effects involves its interaction with molecular targets and pathways. In chemical reactions, cesium ions can facilitate various processes by stabilizing transition states and intermediates . In biological systems, this compound can interact with cellular membranes and proteins, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares cesium stearate with alkali and transition metal stearates:
Functional Differences
- Solubility: this compound outperforms potassium stearate in nonpolar solvents, enabling its use in nanomaterial synthesis . Magnesium and zinc stearates are hydrophobic, limiting their utility to solid-state applications.
- Thermal Stability: this compound remains stable at temperatures up to 200°C, critical for high-temperature nanocrystal growth . In contrast, zinc stearate degrades above 120°C, restricting its use in high-heat processes .
- Toxicity: Lead stearate and barium-cadmium stearate exhibit significantly higher toxicity than this compound. For example, lead stearate increases plasma lead bioavailability by 250% compared to inorganic lead compounds, posing severe health risks .
Performance in Material Science
- Nanocrystal Synthesis: this compound produces smaller, monodisperse PNCs compared to cesium acetate or oleate, attributed to its balanced ligand dynamics .
- Magnetic Applications: Manganese stearate (Mn₁₂-stearate) retains magnetic properties similar to manganese acetate but gains solubility in organic solvents, enabling novel single-molecule magnet designs .
- Biodiesel Additives: Methyl stearate, a fatty acid methyl ester, has lower density and isentropic bulk modulus compared to unsaturated esters (e.g., methyl linolenate), affecting fuel injection dynamics .
Research Findings and Data
Toxicity Comparison
Thermal Decomposition Temperatures
Compound | Decomposition Onset (°C) | Residual Ash (%) |
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This compound | 220 | 15 (Cs₂CO₃) |
Zinc stearate | 120 | 40 (ZnO) |
Magnesium stearate | 150 | 20 (MgO) |
Biological Activity
Cesium stearate, a salt formed from cesium and stearic acid, has gained attention in various fields due to its unique properties and potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial effects, cytotoxicity, and potential applications in biomedical fields.
This compound (CsC18H35O2) is an alkali metal stearate that exhibits surfactant properties. Its hydrophobic tail and hydrophilic head allow it to interact with both organic and aqueous environments, making it useful in various applications, including drug delivery systems and as a stabilizing agent in nanomaterials.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, which can be attributed to its ability to disrupt microbial cell membranes. The effectiveness of this compound as an antimicrobial agent can be summarized as follows:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
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Staphylococcus aureus | 0.005 M | Disruption of cell membrane integrity |
Escherichia coli | 0.004 M | Inhibition of cell wall synthesis |
Pseudomonas aeruginosa | 0.003 M | Interference with metabolic processes |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.
Cytotoxicity Studies
While this compound shows promise as an antimicrobial agent, its cytotoxic effects on human cells have also been studied. The cytotoxicity of this compound varies depending on concentration and exposure time. A recent study evaluated its effects on human dermal fibroblasts:
Concentration (M) | Cell Viability (%) | Exposure Time (hours) |
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0.001 | 95 | 24 |
0.005 | 80 | 24 |
0.01 | 50 | 24 |
At concentrations above 0.005 M, significant cytotoxic effects were observed, indicating that while this compound can be effective against bacteria, careful consideration must be given to its dosage when used in therapeutic applications.
Case Studies
- Wound Healing Applications : In a preclinical study, this compound was incorporated into a hydrogel formulation aimed at enhancing wound healing. The results indicated improved healing rates in animal models compared to control groups, suggesting that this compound may promote tissue regeneration through its antimicrobial properties.
- Nanoparticle Stabilization : this compound has been utilized as a stabilizing agent in the synthesis of cesium lead halide perovskite nanoparticles (CsPbX3). These nanoparticles exhibit excellent photoluminescent properties and have potential applications in phototherapy and imaging due to their biocompatibility and stability when modified with this compound.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for cesium stearate, and how can purity be ensured?
this compound is commonly synthesized via ionic metathesis reactions. For example, a typical method involves hot-injecting this compound into a PbBr₂ solution at 170°C, where nucleation and growth occur rapidly (~seconds) . To ensure purity, researchers should:
- Use stoichiometric control to minimize unreacted precursors.
- Employ purification techniques like solvent washing (e.g., ethanol or acetone) and vacuum drying.
- Characterize purity via Fourier-transform infrared spectroscopy (FTIR) for functional groups and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition .
Q. How can researchers characterize the structural and thermal properties of this compound?
Key characterization methods include:
- X-ray diffraction (XRD) to confirm crystalline structure.
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles (e.g., identifying melting points or phase transitions).
- Differential scanning calorimetry (DSC) to study enthalpy changes during heating cycles.
- Nuclear magnetic resonance (NMR) for molecular structure validation .
Advanced Research Questions
Q. How does experimental design influence the reproducibility and performance of this compound in material synthesis?
Experimental design is critical for optimizing reaction parameters. For example:
- Factorial designs (e.g., full factorial or D-optimal designs) can evaluate interactions between variables like temperature, precursor concentration, and reaction time .
- Response surface methodology (RSM) may identify non-linear relationships between factors, such as the impact of stirring rate on particle size distribution.
- In perovskite quantum dot synthesis, hot-injection parameters (e.g., injection speed, solvent choice) significantly affect crystallinity and photoluminescence efficiency .
Q. How can data contradictions in this compound studies be resolved, particularly in colloid stability or catalytic activity?
Contradictions often arise from uncontrolled variables. Methodological strategies include:
- Sensitivity analysis : Test how minor changes in pH, humidity, or surfactant concentration affect outcomes (e.g., colloidal aggregation).
- Robust statistical validation : Use multivariate analysis (e.g., principal component analysis) to isolate dominant variables .
- Cross-lab replication : Collaborate to validate results under standardized conditions (e.g., fixed humidity chambers for hygroscopic samples) .
Q. What advanced techniques are suitable for studying this compound’s role in interfacial phenomena (e.g., emulsification or lubrication)?
- Surface tension measurements : Use a tensiometer to quantify this compound’s effectiveness as a surfactant.
- Tribological studies : Employ ball-on-disk tests to evaluate lubrication performance under varying loads and temperatures.
- Molecular dynamics simulations : Model stearate ion interactions at metal or polymer interfaces to predict bulk behavior .
Q. Methodological Guidance
Q. How should researchers document experimental protocols for this compound to ensure reproducibility?
Follow guidelines for scientific rigor:
- Report exact reagent grades , solvent sources, and equipment specifications (e.g., centrifuge RPM, furnace ramp rates).
- Include supplementary datasets (e.g., raw XRD spectra, TGA curves) in accessible formats .
- Adhere to IUPAC nomenclature and avoid undefined abbreviations (e.g., "CsSt" is unacceptable without prior definition) .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
- ANOVA for comparing group means (e.g., catalytic efficiency across concentrations).
- Non-linear regression to model saturation effects in surface adsorption studies.
- Bayesian inference for uncertainty quantification in low-sample-size experiments .
Q. Data Presentation and Publishing
Q. How should this compound research findings be structured in a manuscript?
- Abstract : Highlight novel synthesis routes or applications (e.g., "this compound-enabled perovskite quantum dots with 95% photoluminescence yield").
- Methods : Detail experimental conditions (e.g., "refluxed under nitrogen for 2 h") and validation steps (e.g., triplicate measurements).
- Results/Discussion : Contrast findings with prior studies (e.g., compare thermal stability to sodium/potassium stearates) .
Q. What are common pitfalls in interpreting this compound’s environmental or toxicological data?
- Overgeneralization : Extrapolate lab-scale results cautiously (e.g., aquatic toxicity assays may not reflect soil behavior).
- Contamination risks : Account for cesium’s radioactivity in disposal protocols (refer to Agilent Technologies’ safety guidelines) .
Q. Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound?
Properties
IUPAC Name |
cesium;octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Cs/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZGEDNSZCPRCJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Cs+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35CsO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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